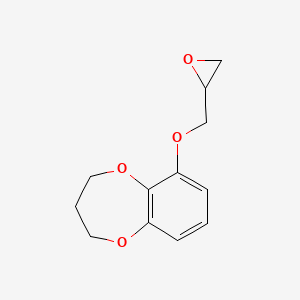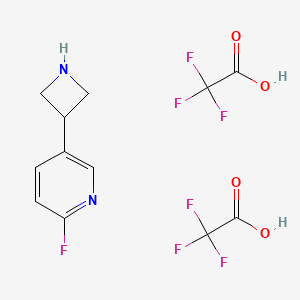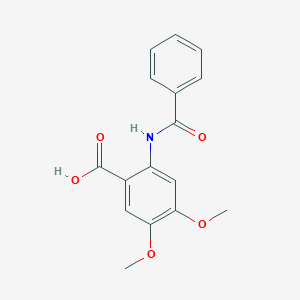![molecular formula C17H14Cl6N2O4S2 B2977116 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane CAS No. 669728-58-9](/img/structure/B2977116.png)
1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane, commonly known as DTCS, is a chemical compound that has been widely used in scientific research. It is a member of the diazepane family and is a potent inhibitor of protein kinase C (PKC).
Mécanisme D'action
DTCS binds to the regulatory domain of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane and prevents its activation. 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane is activated by various stimuli such as diacylglycerol (DAG) and calcium ions. Upon activation, 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane phosphorylates its downstream targets, which leads to various cellular responses. DTCS inhibits this process by preventing the activation of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane, thereby blocking its downstream signaling pathways.
Biochemical and Physiological Effects:
DTCS has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. DTCS has also been shown to reduce the production of pro-inflammatory cytokines, which makes it a potential therapeutic agent for inflammatory diseases. DTCS has been reported to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DTCS has several advantages for lab experiments. It is a potent and selective inhibitor of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane, which makes it a valuable tool for studying the role of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane in various cellular processes. DTCS is also stable and can be stored for long periods of time. However, DTCS has some limitations as well. It is a toxic compound and should be handled with care. DTCS is also relatively expensive, which makes it less accessible for some researchers.
Orientations Futures
DTCS has several potential future directions. It can be used as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative diseases. DTCS can also be used to study the role of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane in various physiological processes such as synaptic plasticity and memory formation. Future research can focus on developing more potent and selective inhibitors of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane, which can have better therapeutic potential. DTCS can also be used as a tool to study the role of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane in various signaling pathways and to identify new downstream targets of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane.
Conclusion:
In conclusion, DTCS is a potent and selective inhibitor of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane that has been extensively used in scientific research. It has several biochemical and physiological effects and has potential therapeutic applications. DTCS has advantages and limitations for lab experiments and has several potential future directions. Further research is needed to fully understand the role of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane in various cellular processes and to develop better therapeutic agents.
Méthodes De Synthèse
DTCS can be synthesized by reacting 2,4,5-trichlorobenzenesulfonyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DTCS has been extensively used in scientific research as a tool to study the role of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane in various cellular processes. 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane is a family of serine/threonine kinases that play a crucial role in signal transduction pathways. DTCS inhibits the activity of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane by binding to its regulatory domain, thereby preventing its activation. This has led to the identification of several downstream targets of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane and has helped in understanding its role in various physiological processes.
Propriétés
IUPAC Name |
1,4-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl6N2O4S2/c18-10-6-14(22)16(8-12(10)20)30(26,27)24-2-1-3-25(5-4-24)31(28,29)17-9-13(21)11(19)7-15(17)23/h6-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRNBSKFSKCHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl6N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluorophenyl)-6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2977033.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2977036.png)


![N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2977045.png)


![(r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride](/img/structure/B2977048.png)



![3-(4-chlorophenyl)sulfanyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2977055.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2977056.png)